(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid

Catalog No.
S8431820
CAS No.
M.F
C26H31NO6
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid

IUPAC Name

(2S)-4-(3-ethylpentan-3-yloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C26H31NO6/c1-4-26(5-2,6-3)33-23(28)15-22(24(29)30)27-25(31)32-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,4-6,15-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1

InChI Key

QBKTZFYNWFWALD-QFIPXVFZSA-N

SMILES

CCC(CC)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(CC)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CCC(CC)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group, an amino group, and a 4-oxobutanoic acid moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its intricate arrangement of functional groups that may confer specific biological activities.

Typical for amino acids and derivatives. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, a fundamental reaction in protein synthesis.
  • Decarboxylation: The carboxylic acid group may undergo decarboxylation under certain conditions, leading to the formation of amines.
  • Nucleophilic Substitution: The fluorenylmethoxycarbonyl group can be cleaved under basic conditions, releasing the amino acid for further reactions.

These reactions are essential for understanding the compound's reactivity in biological systems and synthetic applications.

Several synthetic routes can be employed to obtain (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid:

  • Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.
  • Protection of Functional Groups: The fluorenylmethoxycarbonyl group is introduced to protect the amino functionality during subsequent reactions.
  • Formation of the 4-Oxobutanoic Acid Moiety: This can be achieved through acylation reactions followed by oxidation steps to introduce the keto group.
  • Final Deprotection: Removal of protecting groups yields the final product.

These steps highlight the complexity involved in synthesizing such a compound, emphasizing the need for careful planning and execution in organic synthesis.

Fluorenylmethoxycarbonyl GlycineFluorenyl group, amino acidPotential enzyme inhibitionPeptide synthesis4-Oxobutanoic AcidKetone functionalityMetabolic roleBiochemical researchAlkoxy Amino AcidsAlkoxy substituentVaries by structureDrug discovery

This comparison highlights the uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid due to its specific combination of functional groups and potential applications in medicinal chemistry.

Interaction studies are crucial for understanding how (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate the compound's effects on specific biological pathways or cellular processes.
  • High-throughput Screening: To assess its activity against a range of biological targets.

These studies help elucidate the pharmacological profile of the compound and guide further development.

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-ethylpentan-3-yl)oxy)-4-oxobutanoic acid:

  • Fluorenylmethoxycarbonyl Amino Acids: These compounds are used widely in peptide synthesis due to their protective groups.
  • Oxobutanoic Acid Derivatives: Often studied for their metabolic roles and potential therapeutic effects.
  • Alkoxy-substituted Amino Acids: These compounds may exhibit unique solubility and reactivity profiles useful in drug design.

Comparison Table

Compound NameStructural FeaturesBiological Activity

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

453.21513771 g/mol

Monoisotopic Mass

453.21513771 g/mol

Heavy Atom Count

33

Dates

Last modified: 01-05-2024

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